Australifungin

Description

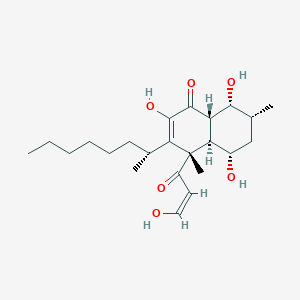

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H36O6 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(4S,4aR,5S,7R,8R,8aS)-2,5,8-trihydroxy-4-[(Z)-3-hydroxyprop-2-enoyl]-4,7-dimethyl-3-[(2R)-octan-2-yl]-4a,5,6,7,8,8a-hexahydronaphthalen-1-one |

InChI |

InChI=1S/C23H36O6/c1-5-6-7-8-9-13(2)18-22(29)21(28)17-19(15(25)12-14(3)20(17)27)23(18,4)16(26)10-11-24/h10-11,13-15,17,19-20,24-25,27,29H,5-9,12H2,1-4H3/b11-10-/t13-,14-,15+,17+,19-,20-,23-/m1/s1 |

InChI Key |

QURROFPXYUFYAZ-GFHGMWMXSA-N |

SMILES |

CCCCCCC(C)C1=C(C(=O)C2C(C1(C)C(=O)C=CO)C(CC(C2O)C)O)O |

Isomeric SMILES |

CCCCCC[C@@H](C)C1=C(C(=O)[C@H]2[C@H]([C@]1(C)C(=O)/C=C\O)[C@H](C[C@H]([C@H]2O)C)O)O |

Canonical SMILES |

CCCCCCC(C)C1=C(C(=O)C2C(C1(C)C(=O)C=CO)C(CC(C2O)C)O)O |

Synonyms |

australifungin |

Origin of Product |

United States |

Natural Origin, Isolation, and Production Methodologies of Australifungin

Identification of the Producing Organism: Sporormiella australis

Australifungin is a natural product synthesized by the fungus Sporormiella australis. nih.gov This discovery was the result of screening fermentation extracts for potent antifungal activity. nih.govresearchgate.net

Sporormiella australis, also classified as Preussia australis, belongs to the Sporormiaceae family within the Ascomycota phylum. ontosight.aislu.se It is a saprobic fungus, meaning it obtains nutrients by decomposing dead organic matter. Its natural habitats are widespread and include soil, decaying plant materials, and most commonly, the dung of herbivores. ontosight.aiillinois.eduresearchgate.net As a decomposer, it plays a vital ecological role in nutrient cycling. ontosight.ai The organism is characterized by its dark brown, multi-celled ascospores which often feature conspicuous germ slits. illinois.educzechmycology.org The identification of S. australis as the producer of this compound was a crucial first step, enabling the development of targeted fermentation and isolation strategies. nih.govmdpi.com

Table 1: Taxonomy and Habitat of the Producing Organism

| Feature | Description |

| Producing Organism | Sporormiella australis (Speg.) S.I. Ahmed & Cain |

| Synonym | Preussia australis |

| Family | Sporormiaceae |

| Phylum | Ascomycota |

| Primary Habitat | Coprophilous (herbivore dung) ontosight.aiillinois.edu |

| Other Habitats | Soil, decaying plant material ontosight.ai |

| Ecological Role | Decomposer / Saprobe ontosight.ai |

Fermentation Strategies for this compound Production

To produce sufficient quantities of this compound for study and characterization, a robust fermentation process was developed. The production of this compound is achieved through solid-state fermentation (SSF). nih.govmdpi.com This method involves growing the microorganism on a solid substrate with low moisture content, which can mimic the natural growth conditions of many fungi. mdpi.commajorsci.com

For this compound production, Sporormiella australis is cultured on a solid medium based on cracked corn. The fermentation is carried out over a period of 14 days, allowing the fungus to grow and synthesize the secondary metabolite. nih.gov This specific strategy was found to be effective for generating fermentation extracts with potent antifungal activity, which was later attributed to this compound and its related compounds. nih.govresearchgate.net

Table 2: Fermentation Parameters for this compound Production

| Parameter | Specification |

| Fermentation Type | Solid-State Fermentation (SSF) nih.gov |

| Producing Organism | Sporormiella australis nih.gov |

| Substrate | Cracked-corn-based medium |

| Duration | 14 days |

Extraction and Initial Purification Techniques for this compound

Following the fermentation period, the first major step towards isolating pure this compound is the extraction of the crude metabolite mixture from the solid culture.

The established method for this is solvent extraction using ethyl acetate (B1210297). nih.govontosight.ai The entire solid fermentation culture is extracted with this solvent, which is effective at dissolving this compound and other organic-soluble metabolites, pulling them from the solid matrix into the liquid phase. ontosight.aiujpronline.comsmujo.id After extraction, the ethyl acetate solution, now containing a complex mix of compounds, is collected.

This crude extract then undergoes an initial purification step. The primary technique used for this initial fractionation is silica (B1680970) gel column chromatography. nih.govub.edu In this process, the crude extract is passed through a column packed with silica gel. Different compounds in the mixture interact with the silica stationary phase to varying degrees, allowing them to be separated by eluting with a sequence of solvents. This step is crucial for removing a significant portion of impurities before more refined purification methods are applied.

Advanced Chromatographic Methods in this compound Isolation

While silica gel chromatography provides essential initial cleanup, achieving high purity of this compound requires more sophisticated techniques. The definitive isolation of this compound from the partially purified fractions is accomplished using high-speed countercurrent chromatography (HSCCC). nih.govresearchgate.net

HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, instead using a centrifugal force field to retain a liquid stationary phase while a liquid mobile phase is pumped through it. ontosight.aispringernature.com This method is particularly advantageous for separating sensitive or unstable natural products because it minimizes the risk of irreversible adsorption and sample degradation that can occur with solid supports. springernature.commdpi.com The separation in HSCCC is based on the differential partitioning of compounds between two immiscible liquid phases. researchgate.net The successful application of HSCCC was a key step in obtaining pure this compound. nih.govresearchgate.net A related technique, pH-zone-refining CCC, which separates compounds based on their pKa and hydrophobicity, is also a powerful tool for isolating ionizable compounds like organic acids. nih.govaocs.org

Table 3: Summary of Isolation and Purification Steps

| Step | Technique | Purpose |

| 1. Extraction | Solvent Extraction with Ethyl Acetate nih.gov | Transfer of crude metabolites from solid fermentation to a liquid phase. |

| 2. Initial Purification | Silica Gel Column Chromatography nih.gov | Crude fractionation and removal of major impurities. |

| 3. Final Isolation | High-Speed Countercurrent Chromatography (HSCCC) nih.gov | High-resolution purification of this compound from complex fractions. |

Structural Elucidation and Stereochemical Characterization of Australifungin

Identification of Unique Structural Motifs in Australifungin

The chemical architecture of this compound is distinguished by the presence of several key functional groups and a specific stereochemical backbone. researchgate.netthieme-connect.comx-mol.net These features are crucial to its biological activity and presented significant challenges during its structural analysis.

The α-Diketone Moiety

A prominent and unusual feature of the this compound molecule is the presence of an α-diketone moiety. nih.govthieme-connect.comx-mol.net This functional group consists of two adjacent ketone groups. The presence of this α-diketone system contributes to the molecule's reactivity and was a key element to identify during the structural elucidation process. oup.comoup.com

The β-Ketoaldehyde Functional Group

Another distinctive and rare functional group found in this compound is a β-ketoaldehyde. nih.govthieme-connect.comx-mol.netmdpi.com This group is characterized by a ketone and an aldehyde group separated by a single carbon atom. The β-ketoaldehyde exists in equilibrium with its enol tautomer, a property that significantly complicated the interpretation of spectroscopic data. oup.comresearchgate.net The enolized form of the β-ketoaldehyde was found to be stabilized by internal hydrogen bonding. researchgate.net

Spectroscopic Techniques for this compound Structure Determination

The definitive structural elucidation of this compound was accomplished through the application of a suite of powerful spectroscopic methods. These techniques provided the necessary data to piece together the complex connectivity and stereochemistry of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal tool in the structural determination of this compound. researchgate.netresearchgate.net However, the analysis was complicated by extensive exchange-broadening phenomena, primarily due to the keto-enol tautomerism of the β-ketoaldehyde and hindered rotation around a single bond. researchgate.netresearchgate.net

To overcome these challenges, researchers resorted to chemical derivatization. This compound was converted into triacetate and tetraacetate derivatives. researchgate.netresearchgate.net This strategy helped to resolve the exchange broadening and allowed for a more straightforward interpretation of the NMR spectra.

The application of two-dimensional (2D) NMR techniques to these acetate (B1210297) derivatives at both ambient and low temperatures was crucial. researchgate.netresearchgate.net Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) helped to establish the connectivity of the atoms within the molecule.

The complete relative stereochemistry of this compound was determined by analyzing nuclear Overhauser effect (NOE) data and vicinal proton-proton coupling constants. researchgate.net Temperature-dependent NMR experiments revealed that this compound exists as a mixture of conformers in solution at room temperature, while at low temperatures, a predominant conformer with the enolized β-ketoaldehyde stabilized by internal hydrogen bonding is favored. researchgate.net

Table 1: Selected ¹H NMR Data for an this compound Model Compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 1.25 | s | CH₃ | |

| 1.77 | s | CH₃ | |

| 5.65 | d | 4.6 | CH |

| 6.25 | s | OH (enol) | |

| 7.65 | d | 4.6 | CHO |

| 14.13 | br | OH (enol) | |

| Data derived from a synthetic model compound of this compound. oup.com |

Mass Spectrometry and Other Complementary Spectroscopic Methods for this compound

Mass spectrometry (MS) played a vital role in determining the molecular formula of this compound and its derivatives. frontiersin.orgspringernature.com High-resolution mass spectrometry (HRMS) provided the exact mass, which allowed for the calculation of the elemental composition. oup.com Tandem mass spectrometry (MS/MS) techniques, often coupled with liquid chromatography (LC-MS), were instrumental in fragmenting the molecule and providing further structural clues. frontiersin.orgspringernature.comnih.gov

Infrared (IR) spectroscopy was also used to identify the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and ester groups in the derivatives. mdpi.com

Table 2: Key Spectroscopic Data for this compound and its Derivatives

| Technique | Observation | Interpretation |

| HRMS | Provided exact mass | Determination of molecular formula C₂₉H₄₂O₈ |

| ¹H NMR | Complex spectra with broad signals | Presence of keto-enol tautomerism and conformational exchange |

| ¹³C NMR | Signals corresponding to ketones, aldehydes, and alcohols | Confirmed the presence of the dicarbonyl systems and hydroxyl groups |

| 2D NMR (COSY, HMBC) | Correlations between protons and carbons | Established the carbon skeleton and connectivity of functional groups |

| NOE Spectroscopy | Through-space correlations between protons | Determined the relative stereochemistry of the molecule |

| IR Spectroscopy | Absorption bands for OH and C=O groups | Confirmed the presence of hydroxyl and carbonyl functionalities |

The combined application of these advanced spectroscopic methods, along with chemical derivatization, ultimately led to the unambiguous structural and stereochemical elucidation of the complex natural product, this compound. researchgate.netslu.se

Stereochemical Assignments and Conformational Dynamics of this compound

The structural complexity of this compound, a potent inhibitor of sphinganine (B43673) N-acyltransferase, presents significant challenges in its stereochemical and conformational analysis. researchgate.net The presence of multiple chiral centers and conformationally flexible moieties necessitates a detailed investigation using advanced spectroscopic and computational methods.

Analysis of Keto-Enol Tautomerism in this compound

A defining characteristic of this compound's chemical behavior is the extensive keto-enol tautomerism, which significantly complicates its structural elucidation. researchgate.netacs.org This phenomenon is primarily observed in the β-ketoaldehyde and α-diketone functionalities within the molecule. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) studies of this compound reveal significant exchange-broadening phenomena, making direct structural assignment difficult. researchgate.netnih.gov

To overcome this challenge, researchers have employed chemical derivatization. The conversion of this compound into its triacetate and tetraacetate derivatives effectively "locks" the molecule in a specific form, allowing for unambiguous NMR analysis. researchgate.netresearchgate.net These derivatization studies were instrumental in determining the underlying carbon skeleton and the relative stereochemistry of the core structure. researchgate.net

Temperature-dependent NMR experiments have provided further insight into the tautomeric equilibrium. researchgate.netresearchgate.net At ambient temperatures, this compound exists as a dynamic mixture of four to five conformational isomers in solution. researchgate.netacs.org However, at lower temperatures, a single predominant conformer emerges. researchgate.net In this major low-temperature conformer, the β-keto aldehyde is enolized and stabilized by an internal hydrogen bond in a cis-orientation. researchgate.netresearchgate.net In contrast, the triacetate and tetraacetate derivatives adopt an enolized form in the sterically favored trans configuration. researchgate.netresearchgate.net

Computational studies on model systems have been conducted to further probe the energetics of the different keto-enol tautomers. acs.orgnih.gov These theoretical calculations have indicated that the keto-enol tautomer observed in the natural product is of lower energy compared to other possible regioisomers, highlighting the thermodynamic favorability of the observed structure. acs.orgnih.gov

Table 1: Key Spectroscopic and Experimental Observations for this compound and its Derivatives

| Compound/Derivative | Experimental Condition | Key Observation | Reference |

| This compound (1) | Ambient Temperature NMR | Extensive exchange-broadening; mixture of 4-5 conformers | researchgate.netacs.org |

| This compound (1) | Low Temperature NMR | Predominant single conformer with cis-enol | researchgate.netresearchgate.net |

| Triacetate (2) / Tetraacetate (3) | Ambient & Low Temperature NMR | Resolved exchange broadening; trans-enol configuration | researchgate.netresearchgate.net |

Influence of Conformation on this compound's Solution Properties

The conformational dynamics of this compound, driven by the keto-enol tautomerism and hindered rotation around single bonds, profoundly influence its properties in solution. researchgate.net The existence of multiple interconverting conformers at room temperature suggests a high degree of structural flexibility. researchgate.netacs.org This dynamic nature is a critical factor to consider when studying its biological activity and interactions with its target enzyme, sphinganine N-acyltransferase.

The complete relative stereochemistry of this compound was ultimately determined through a detailed analysis of its acetate derivatives. researchgate.net By utilizing 2D NMR techniques, including phase-sensitive Nuclear Overhauser Effect (NOE) data, and considering the Karplus relationship for 1H-1H vicinal coupling constants, the spatial arrangement of the substituents on the decalin core was established. researchgate.netresearchgate.net Hindered rotation around the C3-C11 single bond in the acetate derivatives was also observed, which, at low temperatures, "froze out" into two distinct conformers, further aiding in the comprehensive structural assignment. researchgate.netnih.gov

The solution behavior of this compound highlights the intricate interplay between its different functional groups and the resulting conformational preferences. The stabilization of the cis-enol form at low temperatures through internal hydrogen bonding is a key aspect of its conformational landscape. researchgate.net This contrasts with its acetylated derivatives, which favor a trans configuration likely due to steric hindrance. researchgate.netresearchgate.net

Table 2: Conformational Features of this compound and its Derivatives

| Compound | Predominant Conformation in Solution | Stabilizing Factors | Reference |

| This compound (1) | Dynamic mixture at ambient temp.; single cis-enol at low temp. | Internal hydrogen bonding | researchgate.netresearchgate.net |

| Triacetate (2) | trans-enol | Steric favorability | researchgate.net |

| Tetraacetate (3) | trans-enol | Steric favorability | researchgate.net |

Chemical Synthesis and Synthetic Analog Development of Australifungin

Total Synthesis Approaches to Australifungin

The total synthesis of this compound has been a subject of intensive research, with various strategies employed to assemble its distinctive framework. These approaches have not only aimed to achieve the total synthesis of the natural product but also to provide access to analogs for structure-activity relationship studies.

Intramolecular Diels-Alder (IMDA) Cycloaddition Strategies in this compound Synthesis

A cornerstone in many synthetic routes towards this compound is the intramolecular Diels-Alder (IMDA) reaction to construct the core trans-decalin system. thieme-connect.comresearchgate.net This powerful cycloaddition strategy allows for the formation of the bicyclic core in a highly convergent manner.

One notable approach utilized a microwave-assisted IMDA reaction as a key step to establish the trans-decalin moiety. thieme-connect.comthieme-connect.com This method, however, produced a nearly 1:1 mixture of the desired trans-decalin and the undesired cis-decalin, which necessitated separation by column chromatography. thieme-connect.com

In a different strategy, researchers employed an IMDA reaction of a nitroalkene dienophile, which serves as a ketene (B1206846) surrogate. nih.govacs.org This enantiocontrolled synthesis of the trans-decalin core was found to be accelerated by the presence of sterically demanding alkyl substituents in the tether connecting the diene and dienophile. acs.orgacs.org The steric repulsion between vicinal substituents in the tether promotes the [4π + 2π] cyclization. acs.org

| IMDA Strategy | Key Features | Outcome | References |

| Microwave-Assisted IMDA | Utilized microwave heating to promote the cycloaddition. | Produced a ~1:1 mixture of trans and cis-decalin isomers. | thieme-connect.comthieme-connect.com |

| Nitroalkene Dienophile IMDA | Employed a nitroalkene as a ketene equivalent and relied on steric hindrance to accelerate the reaction. | Enantiocontrolled synthesis of the trans-decalin core. | nih.govacs.orgacs.org |

Stereocontrolled Construction of the this compound Core Structure

Achieving the correct stereochemistry in the decalin core is a critical aspect of this compound synthesis. The relative stereochemistry of the substituents on the carbon tether of the IMDA precursor is paramount for obtaining the desired trans-fused decalin with high yield. acs.org

A significant breakthrough in stereocontrol was the use of a nonracemic Duthaler titanium enolate in an acetate (B1210297) aldol (B89426) reaction with a β,β'-branched aldehyde. nih.govacs.org This reaction established the crucial (R)-stereochemistry at the C-2 position, which is vital for an effective IMDA process. nih.govacs.org This method demonstrated high asymmetric induction, providing a reliable route to the required chiral building block. nih.gov

Further stereocontrol has been demonstrated in the functionalization of the decalin core. For instance, the Ireland-Claisen rearrangement has been effectively used to establish the backbone asymmetry of contiguous stereocenters. acs.org Additionally, a stereocontrolled phenylselenylation of an ester enolate, followed by syn-oxidative elimination, has been employed to introduce unsaturation with the correct geometry. acs.org

Synthetic Routes to Key Functional Moieties (α-Diketone and β-Ketoaldehyde)

The synthesis of the unique α-diketone and β-ketoaldehyde functionalities of this compound is a significant challenge. jst.go.jpoup.com Model studies have been conducted to develop methods for the construction of these moieties. oup.com

One approach envisioned transforming an olefinic aldehyde, a potential product of an IMDA reaction, into the β-ketoaldehyde. oup.com This transformation was proposed to proceed through an α,β-acetylenic ketone derivative. oup.com The internal double bond of the decalin ring could then be oxidized to the α-diketone via a 1,2-diol intermediate. oup.com

In a synthetic sequence, a γ-hydroxy-α,β-unsaturated cyclohexenone was prepared through oxidations of the IMDA product. acs.org This intermediate is poised for further functionalization to install the α-diketone and β-ketoaldehyde groups. acs.org The elaboration of the B-ring substitution has been initiated by the regiocontrolled kinetic deprotonation of a ketone, followed by Rubottom oxidation to afford a hydroxyketone. acs.org

Challenges and Innovations in this compound Synthesis

The synthesis of this compound is fraught with challenges that have spurred innovative solutions from the scientific community. These challenges primarily revolve around achieving precise control over regioselectivity and stereoselectivity, as well as managing the delicate keto-enol tautomerism of the final product.

Regioselective and Stereoselective Control in Functionalization

Achieving high levels of regioselectivity and stereoselectivity is a persistent challenge in the synthesis of complex molecules like this compound. thieme-connect.comnih.gov The dense array of functional groups and stereocenters requires carefully orchestrated synthetic sequences.

The stereochemical outcome of the IMDA reaction is highly dependent on the substituents present in the triene precursor. researchgate.net For instance, studies on substituted 2,8,10-undecatrienals have shown that Lewis acid-catalyzed reactions are highly endo selective. researchgate.net In contrast, thermal reactions can lead to mixtures of cis and trans-fused products. researchgate.net

The introduction of the C-2 hydroxyl group with the correct stereochemistry proved to be a critical step. The use of a Duthaler chiral titanium enolate in an acetate aldol reaction provided a highly stereoselective solution to this problem. nih.govacs.org This innovative approach highlights the need for advanced asymmetric methodologies to tackle the stereochemical complexities of this compound.

Addressing Keto-Enol Tautomerization in Synthetic Pathways

A significant hurdle in the late stages of this compound synthesis is the management of keto-enol tautomerism. figshare.comacs.orgnih.gov The natural product exists as an interconverting mixture of keto and enol isomers, which complicates its characterization and synthesis. acs.org

Synthetic studies have revealed that the regioselectivity of enolization can be a major issue. figshare.comacs.org In one instance, elaboration of a trans-fused IMDA product led to an α-hydroxyenone that represented a less stable keto-enol tautomer than the natural product. figshare.comacs.orgnih.gov Computational studies confirmed that this synthetic tautomer is higher in energy. figshare.comacs.orgnih.gov Unfortunately, mild isomerization conditions that could convert it to the desired natural product were not successful, and the compound was prone to elimination. acs.orgfigshare.com

This "synthesis dilemma" underscores the subtle energetic differences that govern the stability of tautomers and the challenges in controlling these equilibria in a laboratory setting. figshare.comacs.org The reactivity of the synthetic intermediate did not permit the final deprotection and isomerization to yield this compound, raising new questions for future synthetic endeavors. figshare.comacs.org

| Challenge | Description | Innovative Solution/Observation | References |

| Regio- and Stereoselectivity | Difficulty in controlling the formation of specific isomers during key reactions like the IMDA. | Use of Lewis acids to enhance endo selectivity in IMDA reactions; application of chiral auxiliaries like the Duthaler titanium enolate for asymmetric aldol reactions. | researchgate.netnih.govacs.org |

| Keto-Enol Tautomerization | The natural product exists as a mixture of tautomers, and synthetic routes can lead to undesired, less stable tautomers. | Computational studies were used to understand the relative energies of the tautomers. The synthetic route produced a higher-energy tautomer that could not be easily converted to the natural product. | acs.orgfigshare.comacs.orgnih.gov |

Design and Synthesis of this compound Analogs and Derivatives

The potent and broad-spectrum antifungal activity of this compound, stemming from its unique inhibition of sphinganine (B43673) N-acyltransferase, has established it as a significant lead compound in the development of novel antifungal agents. researcher.lifenih.govjst.go.jp However, the inherent chemical instability of the molecule, largely attributed to its reactive β-ketoaldehyde moiety, has prompted extensive research into the design and synthesis of more stable and potentially more potent analogs. researchgate.net Efforts in this area have focused on both total synthesis to access the core structure and the discovery of naturally occurring derivatives that provide crucial insights into the compound's structure-activity relationship (SAR).

A key challenge in the chemical synthesis of this compound and its analogs is the construction of the characteristic trans-decalin backbone. Synthetic studies have successfully employed strategies such as the intramolecular Diels-Alder (IMDA) reaction to create this core scaffold, which can then be further functionalized. jst.go.jp

A significant breakthrough in understanding the SAR of this class of compounds came from the isolation of a series of naturally produced analogs from the fungus Cladosporium cladosporioides. nih.gov These discoveries have provided a valuable library of derivatives, enabling the first systematic analysis of how structural modifications affect antifungal potency. nih.govreferencecitationanalysis.com

Research Findings and Structure-Activity Relationships

In a notable study, fourteen new this compound analogs, named cladrioides A–N, along with two previously known compounds, were isolated from Cladosporium cladosporioides LD-8. nih.gov The discovery of these compounds allowed for the first detailed structure-activity relationship analysis of this compound analogues. nih.gov The structural diversity within the cladrioide family is significant, featuring modifications to the decalin core and side chains. Particularly noteworthy is the novel 6/6/5-fused tricyclic scaffold found in cladrioides A and B, representing a substantial structural deviation from the parent compound. nih.govacs.org

Antifungal testing of these analogs against a panel of phytopathogenic fungi revealed several compounds with exceptional potency. nih.gov The majority of the isolated cladrioides demonstrated remarkable antifungal activities. nih.gov

Table 1: Antifungal Activity of Selected this compound Analogs (Cladrioides)

| Compound | Target Fungi | IC₅₀ (μg/mL) |

|---|---|---|

| Cladrioide G (7) | A. brassicicola, A. alternata | 1.71 - 16.63 |

| Cladrioide J (10) | A. brassicicola, A. alternata | 1.71 - 16.63 |

| Known Analog (16) | A. brassicicola, A. alternata | 1.71 - 16.63 |

Data sourced from a study on cladrioides A-N, where compounds 7, 10, and 16 were highlighted for their excellent activities within this range against the tested fungi. researcher.lifenih.govacs.org

The inhibitory activities of cladrioides G (7), J (10), and the known analog (16) against Alternaria brassicicola and Alternaria alternata were found to be superior to that of the commercial fungicide hymexazol. nih.gov

Further investigation into the practical application of these analogs yielded promising results. Compound 16, one of the known analogs isolated with the new cladrioides, displayed potent in vivo antifungal activity against Alternaria solani, the causative agent of early blight. nih.gov When applied at a concentration of 100 μg/mL, it achieved a disease inhibition rate of 96.82%. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights from Cladrioide Analogs

| Structural Feature | Observation | Implication for Activity |

|---|---|---|

| Core Scaffold | Cladrioides A and B possess a unique 6/6/5-fused tricyclic system. nih.gov | The specific activity of these novel scaffold compounds contributes to the broader SAR understanding, though detailed potency comparison was not the focus of the initial report. |

| Side Chain/Core Modifications | Analogs like Cladrioide G (7), J (10), and compound 16 exhibit potent antifungal activity. researcher.lifenih.gov | Specific substitutions and functional group arrangements on the decalin core and its side chains are critical for high efficacy. The pattern of hydroxylation and other features distinguish the most active compounds. |

These findings underscore the importance of the this compound scaffold as a template for developing new fungicides. The analysis of naturally occurring cladrioide analogs has provided critical insights into the structural requirements for potent antifungal activity and has identified specific derivatives with significant in vivo efficacy, paving the way for future synthetic and semi-synthetic optimization efforts. nih.gov

Biological Activities and Molecular Mechanisms of Australifungin

Antifungal Spectrum and Potency of Australifungin in vitro

This compound demonstrates broad-spectrum antifungal activity against a range of human and plant pathogenic fungi. nih.govmdpi.com Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

This compound is highly active against various Candida species, which are common causes of opportunistic fungal infections in humans. nih.govtaylorandfrancis.com Studies have reported MIC values for this compound against Candida species to be in the range of 0.015 to 0.5 µg/mL. huidacollection.com For instance, against Candida albicans, a prevalent pathogenic yeast, this compound exhibits significant inhibitory effects. medchemexpress.com The potent activity of this compound against Candida species highlights its potential as a lead compound for the development of new antifungal therapies. mdpi.comnih.gov

Table 1: In vitro Activity of this compound against Candida Species

| Organism | MIC Range (µg/mL) |

|---|---|

| Candida spp. | 0.015 - 1.0 nih.gov |

| Candida albicans | <10 medchemexpress.com |

| Candida spp. | 0.015 - 0.5 huidacollection.com |

| Candida parapsilosis | MIC₅₀: 1, MIC₉₀: 1 nih.gov |

| Candida guilliermondii | MIC₅₀: 1, MIC₉₀: 1 nih.gov |

| Candida spp. | MIC ≤2 (Susceptible) nih.gov |

| C. albicans | MIC₅₀: 0.12, ECV: 0.12 nih.gov |

| C. glabrata | MIC₅₀: 0.12, ECV: 0.12 nih.gov |

| C. parapsilosis | MIC₅₀: 8, ECV: 8 nih.gov |

| C. tropicalis | MIC₅₀: 0.12, ECV: 0.12 nih.gov |

| C. krusei | MIC₅₀: 0.25, ECV: 0.25 nih.gov |

| C. lusitaniae | MIC₅₀: 1, ECV: 1 nih.gov |

| C. guilliermondii | MIC₅₀: 8, ECV: 8 nih.gov |

| C. dubliniensis | MIC₅₀: 0.12, ECV: 0.12 nih.gov |

| C. albicans | MIC Range: 0.125-1 jidc.org |

| C. parapsilosis | MIC Range: 0.125-1 jidc.org |

MIC (Minimum Inhibitory Concentration), MIC₅₀ (MIC for 50% of isolates), MIC₉₀ (MIC for 90% of isolates), ECV (Epidemiological Cutoff Value)

Cryptococcus neoformans, an encapsulated yeast, is a major cause of life-threatening meningoencephalitis, particularly in immunocompromised individuals. nih.govfrontiersin.orgmdpi.com this compound has demonstrated potent in vitro activity against C. neoformans, with reported MIC values ranging from 0.015 to 1.0 µg/mL. nih.govscispace.com This inhibitory action makes this compound a subject of interest in the search for new treatments for cryptococcosis. frontiersin.orgfrontiersin.org

Table 2: In vitro Activity of this compound against Cryptococcus neoformans

| Organism | MIC Range (µg/mL) |

|---|---|

| Cryptococcus neoformans | 0.015 - 1.0 nih.govscispace.com |

| Cryptococcus neoformans | 0.015 - 0.5 huidacollection.com |

| Cryptococcus neoformans | 3.9 - 62.5 scielo.br |

| Cryptococcus gattii | 3.9 - 62.5 scielo.br |

MIC (Minimum Inhibitory Concentration)

Members of the genus Aspergillus are filamentous fungi that can cause a range of diseases known as aspergillosis, particularly in individuals with weakened immune systems. mdpi.comasm.org this compound exhibits notable antifungal activity against various Aspergillus species, with MICs generally falling between 0.125 and 1.0 µg/mL. huidacollection.com This demonstrates the broad-spectrum nature of this compound's antifungal properties, extending to clinically relevant molds. nih.govtaylorandfrancis.com

Table 3: In vitro Activity of this compound against Aspergillus Species

| Organism | MIC Range (µg/mL) |

|---|---|

| Aspergillus spp. | 0.015 - 1.0 nih.govscispace.com |

| Aspergillus spp. | 0.125 - 1.0 huidacollection.com |

| Aspergillus fumigatus | MIC₉₀: 1 nih.gov |

| Aspergillus flavus | MIC₉₀: 1 nih.gov |

| Aspergillus niger | MIC₉₀: 1 nih.gov |

| Aspergillus terreus | MIC₉₀: 0.5 nih.gov |

| Aspergillus fumigatus | MIC₉₀: 0.5 dovepress.com |

| Aspergillus flavus | MIC₉₀: 1 dovepress.com |

| Aspergillus terreus | MIC₉₀: 0.25 dovepress.com |

| Aspergillus niger | MIC₉₀: 2 dovepress.com |

| Aspergillus spp. | MIC Range: 0.031 - 16 scielo.org |

MIC (Minimum Inhibitory Concentration), MIC₅₀ (MIC for 50% of isolates), MIC₉₀ (MIC for 90% of isolates)

Beyond its effects on human pathogens, this compound and its analogues have shown significant activity against fungi that cause diseases in plants. mdpi.com For example, certain analogues of this compound, such as cladrioides A-N, have demonstrated strong antifungal activities against phytopathogenic fungi like Alternaria brassicicola and Alternaria alternata, with some compounds showing higher potency than the commercial fungicide hymexazol. mdpi.comnih.gov One particular analogue exhibited potent in vivo antifungal activity against Alternaria solani. nih.gov This suggests a potential application for this compound derivatives in agriculture as biofungicides. frontiersin.org

Activity against Aspergillus Species

Molecular Mechanism of Action: Sphingolipid Biosynthesis Inhibition

The antifungal activity of this compound stems from its specific interference with a crucial metabolic pathway in fungi: sphingolipid biosynthesis. nih.govacs.org

This compound's primary molecular target is the enzyme sphinganine (B43673) N-acyltransferase, also known as ceramide synthase. nih.govacs.orgresearchgate.net This enzyme plays a pivotal role in the de novo synthesis of sphingolipids by catalyzing the N-acylation of a long-chain sphingoid base, such as sphinganine, to form dihydroceramide (B1258172). taylorandfrancis.combirzeit.edu Dihydroceramide is a precursor to more complex sphingolipids, which are essential components of fungal cell membranes and are involved in various cellular processes. birzeit.edu

By specifically inhibiting ceramide synthase, this compound disrupts the production of these vital sphingolipids. jst.go.jptaylorandfrancis.comseq.es This disruption leads to a cascade of downstream effects, ultimately compromising the integrity and function of the fungal cell membrane, which is believed to be the basis of its potent antifungal activity. mdpi.comresearchgate.net The specificity of this compound for the fungal enzyme over its mammalian counterpart is a desirable characteristic for a potential antifungal drug. taylorandfrancis.com

Consequences of Ceramide Synthase Inhibition on Fungal Lipid Metabolism

This compound's primary molecular target is ceramide synthase, a crucial enzyme in the sphingolipid biosynthetic pathway. jst.go.jpnih.gov By inhibiting this enzyme, this compound disrupts the conversion of sphinganine to dihydroceramide and subsequently phytoceramide, leading to a significant downstream impact on the entire fungal lipidome. nih.govnih.gov This inhibition effectively halts the production of complex sphingolipids, such as inositol (B14025) phosphorylceramide (IPC), which are vital components of the fungal cell membrane. mdpi.com The depletion of these complex sphingolipids alters the physical and chemical properties of the membrane, compromising its structural integrity and function.

The blockage of ceramide synthesis creates a metabolic bottleneck, causing a cascade of effects throughout the lipid metabolism of the fungus. This disruption is not merely a passive depletion of essential lipids but an active process that triggers further cellular stress and response pathways.

Accumulation of Sphingoid Bases and Intermediates

A direct and critical consequence of ceramide synthase inhibition by this compound is the accumulation of upstream precursors, most notably the long-chain sphingoid bases (LCBs) dihydrosphingosine (DHS) and phytosphingosine (B30862) (PHS), and their phosphorylated derivatives. nih.govmdpi.com Studies have demonstrated a significant, dose-dependent increase in these intermediates within fungal cells upon treatment with this compound. nih.gov For instance, in Saccharomyces cerevisiae, the absence of ceramide synthase activity leads to a measurable build-up of these sphingoid bases. nih.gov This accumulation is considered a key factor in the antifungal activity of this compound, as high levels of sphingoid bases and their phosphorylated forms can be toxic to the cell, potentially acting as detergents that disrupt membrane structures. mdpi.com

Quantitative analysis in yeast mutants has shown that the deletion of genes like LBP1, which is involved in the dephosphorylation of long-chain base phosphates, leads to a 2.5-fold elevation in these phosphorylated intermediates and a corresponding 35-50% reduction in ceramide levels, highlighting the delicate balance of this pathway. pnas.org

Cellular and Physiological Effects of this compound in Fungal Systems

The molecular disruptions caused by this compound manifest in a range of detrimental cellular and physiological effects in fungi, ultimately leading to growth inhibition and cell death.

Interplay with Cellular Stress Response Pathways

The cellular disruptions initiated by this compound trigger a variety of stress response pathways within the fungal cell. The accumulation of aberrant lipid intermediates and the compromised membrane integrity are potent stressors that activate signaling cascades designed to mitigate damage and promote survival. mdpi.com Fungal cells are known to mount a general stress response to various chemical insults, and the effects of this compound are no exception. mdpi.com This can involve the upregulation of genes associated with the heat shock response, oxidative stress, and cell wall integrity pathways. mdpi.comnih.govfrontiersin.org For example, the cell wall integrity (CWI) pathway, which is crucial for maintaining a stable cell wall in response to stress, is likely activated as the cell attempts to compensate for a compromised plasma membrane. nih.gov However, the sustained and severe disruption caused by this compound ultimately overwhelms these compensatory mechanisms.

Genetic Studies of this compound Hypersensitivity in Yeast

Genetic screening in the model organism Saccharomyces cerevisiae has been instrumental in elucidating the molecular pathways affected by this compound and in identifying genes that confer hypersensitivity to the compound. These studies have revealed that mutations in genes involved in sphingolipid metabolism can dramatically increase a cell's susceptibility to this compound.

For instance, yeast mutants with deletions in the genes LBP1 and its homolog LBP2, which encode for long-chain base phosphate (B84403) phosphatases, exhibit hypersensitivity to this compound. pnas.org This is because the loss of these phosphatases leads to an even greater accumulation of toxic phosphorylated sphingoid bases when ceramide synthase is inhibited. Similarly, mutations in genes like ELO3, which is involved in the synthesis of very-long-chain fatty acids required for ceramide production, and CKA2, a protein kinase that regulates ceramide synthesis, also result in increased sensitivity to this compound.

| Gene | Function | Consequence of Mutation with this compound |

| LBP1 | Long-chain base phosphate phosphatase | Hypersensitivity due to increased accumulation of toxic phosphorylated sphingoid bases. |

| LBP2 | Homolog of LBP1, long-chain base phosphate phosphatase | Hypersensitivity, works in concert with LBP1. |

| ELO3 | Involved in very-long-chain fatty acid synthesis for ceramide production | Increased sensitivity, likely due to a compromised ability to produce ceramides (B1148491) even at baseline. |

| CKA2 | Protein kinase involved in regulating ceramide synthesis | Increased sensitivity, highlighting the regulatory control over the sphingolipid pathway. |

These genetic studies not only confirm the central role of sphingolipid metabolism in this compound's mechanism of action but also provide a powerful tool for discovering other components of this essential fungal pathway.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies are crucial for understanding which chemical features of this compound are essential for its antifungal activity and for guiding the design of new, potentially more effective or less toxic analogs. Research has shown that the core structure of this compound, particularly its unique α-diketone and β-ketoaldehyde functional groups, is critical for its inhibitory effect on ceramide synthase. jst.go.jpnih.gov

Recent studies have focused on synthesizing and evaluating analogs of this compound to probe these relationships further. For example, a study on new polyketides, cladrioides A–N, which are analogs of this compound, demonstrated potent antifungal activity against various phytopathogenic fungi. nih.gov The IC50 values of some of these compounds were found to be in the low microgram per milliliter range, with some even outperforming existing commercial fungicides. nih.govacs.org This indicates that modifications to the core this compound scaffold can be made while retaining or even enhancing antifungal potency.

| Compound/Analog | Target Fungi | IC50 (µg/mL) | Reference |

| This compound | Candida spp., Cryptococcus neoformans, Aspergillus spp. | 0.015 - 1.0 | jst.go.jpnih.gov |

| Cladrioide 7 | Alternaria brassicicola, Alternaria alternata | 1.71 - 16.63 | nih.govacs.org |

| Cladrioide 10 | Alternaria brassicicola, Alternaria alternata | 1.71 - 16.63 | nih.govacs.org |

| Cladrioide 16 | Alternaria brassicicola, Alternaria alternata | 1.71 - 16.63 | nih.govacs.org |

These SAR studies are ongoing and hold promise for the development of a new generation of antifungal agents based on the this compound template. By systematically modifying the structure and assessing the impact on biological activity, researchers aim to optimize the therapeutic potential of this fascinating natural product. researchgate.netacs.org

Correlation of Functional Groups with Antifungal Potency

The antifungal efficacy of this compound is intrinsically linked to its chemical structure. The presence of both an α-diketone and a β-ketoaldehyde moiety on a trans-decalin backbone is a distinctive feature of this compound. researchgate.netthieme-connect.com Research into naturally occurring and synthesized analogues of this compound has shed light on the importance of these and other functional groups for its antifungal potency.

A study on a series of this compound analogues, named cladrioides A-N, isolated from Cladosporium cladosporioides LD-8, provided the first detailed structure-activity relationship (SAR) analysis for this class of compounds. nih.govresearcher.life The antifungal activities of these analogues against various phytopathogenic fungi reveal critical correlations between specific functional groups and potency.

For instance, comparing the structures of highly active analogues with those showing weaker activity indicates the significance of the side chain at position C-6 of the decalin core. Modifications in this region, such as the presence of a hydroxyl group or the degree of unsaturation, can significantly impact the antifungal effect.

The following table summarizes the antifungal activities (IC₅₀ values) of selected this compound analogues against the phytopathogenic fungus Alternaria brassicicola. This data illustrates the impact of functional group variations on potency.

| Compound | Key Structural Features/Modifications | IC₅₀ (μg/mL) against A. brassicicola |

|---|---|---|

| Cladrioide G (7) | Maintains core structure with specific side chain configuration | 1.71 |

| Cladrioide J (10) | Variations in the side chain substitutions | 3.32 |

| Known Analogue (16) | Represents a baseline potent structure | 2.63 |

| Cladrioide A (1) | Novel 6/6/5-fused tricyclic scaffold | >50 |

| Cladrioide B (2) | Novel 6/6/5-fused tricyclic scaffold | >50 |

The data clearly indicates that compounds Cladrioide G (7) , Cladrioide J (10) , and a known analogue (16) exhibit excellent antifungal activity, with IC₅₀ values ranging from 1.71 to 3.32 μg/mL. nih.gov In contrast, Cladrioides A (1) and B (2) , which possess a novel 6/6/5-fused tricyclic scaffold, are significantly less active. This suggests that the intact decalin ring system is crucial for potent antifungal effects. The high reactivity of the α-diketone and β-ketoaldehyde functional groups is also considered a limiting factor for the therapeutic use of this compound. nih.gov

Stereochemical Requirements for this compound Bioactivity

The three-dimensional arrangement of atoms in the this compound molecule, its stereochemistry, is a critical determinant of its biological activity. Synthetic studies have focused on achieving the correct stereoconfiguration of the trans-decalin core, which is a key structural element. researchgate.net The relative stereochemistry of the various substituents on this decalin ring system influences how the molecule interacts with its target enzyme, sphinganine N-acyltransferase.

Temperature-dependent NMR experiments have provided insights into the conformational dynamics of this compound in solution. researchgate.net At lower temperatures, a predominant conformer is observed where the enolized β-ketoaldehyde is stabilized by an internal hydrogen bond in a cis-orientation. researchgate.net This specific conformation may be important for binding to the active site of the target enzyme. In contrast, acetylated derivatives of this compound tend to adopt a sterically favored trans-configuration of the enolized system. researchgate.net

The synthesis of this compound and its analogues often employs stereocontrolled reactions, such as the intramolecular Diels-Alder reaction, to establish the desired stereochemistry of the decalin core. researchgate.net The stereochemical outcome of these reactions, and thus the final stereochemistry of the molecule, has a direct impact on its antifungal potency. While detailed studies comparing the activity of all possible stereoisomers are limited, the focus on stereoselective synthesis in the literature underscores the importance of a specific stereochemical arrangement for optimal bioactivity. acs.orgkeio.ac.jp

Design Principles for Enhanced Antifungal Efficacy based on SAR

The structure-activity relationship (SAR) studies of this compound and its analogues have provided valuable principles for the design of new derivatives with potentially enhanced antifungal efficacy. The goal of such design efforts is often to improve potency, selectivity, and pharmacokinetic properties while potentially reducing any inherent toxicity.

Based on the available research, several design principles can be outlined:

Preservation of the Core Scaffold: The trans-decalin ring system appears to be essential for significant antifungal activity. Analogues with altered core structures, such as the 6/6/5-fused tricyclic system of cladrioides A and B, exhibit a dramatic loss of potency. nih.gov Therefore, maintaining the decalin core is a primary design consideration.

Importance of the α-Diketone and β-Ketoaldehyde Moieties: These functional groups are consistently highlighted as being crucial for the bioactivity of this compound. jst.go.jpnih.gov While their high reactivity can be a drawback, their presence is likely necessary for the inhibition of sphinganine N-acyltransferase. Future designs might focus on modifying these groups to balance reactivity and stability without sacrificing potency.

Modification of the C-6 Side Chain: The SAR of the cladrioide series indicates that the nature of the substituent at the C-6 position of the decalin ring significantly influences antifungal activity. nih.gov The high potency of cladrioides G and J suggests that specific side chain architectures are favorable. nih.gov This position represents a key site for targeted modifications to optimize activity. For example, introducing or altering hydroxyl groups or other functionalities on the side chain could lead to improved interactions with the target enzyme.

Simplification of the Structure: Some research efforts have focused on creating simplified analogues of complex natural products to improve their accessibility for further development. nih.govnih.gov For this compound, this could involve creating derivatives that retain the key pharmacophoric elements (the decalin core and the dicarbonyl systems) while having less complex peripheral substitutions. This approach could lead to compounds that are easier to synthesize and may have improved drug-like properties.

By applying these principles, medicinal chemists can rationally design and synthesize new this compound analogues with the aim of developing more effective and safer antifungal agents.

Biosynthetic Pathway of Australifungin

Proposed Biosynthetic Precursors and Intermediates

The backbone of australifungin is a highly substituted trans-decalin ring system, a characteristic feature that suggests a polyketide origin. The biosynthesis is hypothesized to start with a starter unit, likely acetyl-CoA, which is then sequentially extended by the addition of several extender units, typically malonyl-CoA or its derivatives. frontiersin.org Isotopic labeling experiments using ¹³C-labeled acetates have been instrumental in confirming the polyketide origin of similar complex fungal metabolites. nimss.org Although specific labeling studies for this compound are not detailed in the available literature, this general mechanism is the accepted paradigm for polyketide biosynthesis.

The formation of the decalin core is likely achieved through an intramolecular Diels-Alder reaction of a linear polyketide precursor, a common cyclization strategy in the biosynthesis of many natural products. researchgate.net The various functional groups, including hydroxyls and the distinctive α-diketone and β-ketoaldehyde moieties, are proposed to be installed by tailoring enzymes that modify the polyketide chain during or after its assembly. jst.go.jp

Table 1: Proposed Precursors in this compound Biosynthesis

| Precursor Type | Specific Molecule (Proposed) | Role in Biosynthesis |

| Starter Unit | Acetyl-CoA | Initiates the polyketide chain synthesis. |

| Extender Units | Malonyl-CoA | Used for the iterative elongation of the polyketide chain. |

Enzymatic Steps in this compound Formation (General consideration within polyketide biosynthesis, if applicable)

The biosynthesis of this compound is expected to be catalyzed by a Type I iterative polyketide synthase (PKS). Fungal PKSs are large, multi-domain enzymes that iteratively catalyze the condensation of acyl-CoA precursors. nih.gov The core domains of a typical fungal PKS include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP).

The general enzymatic steps within the proposed PKS are as follows:

Loading: The starter unit (acetyl-CoA) is loaded onto the ACP domain.

Elongation: The AT domain selects an extender unit (malonyl-CoA) and transfers it to the ACP. The KS domain then catalyzes a Claisen condensation between the growing polyketide chain (attached to the KS domain) and the extender unit (on the ACP), elongating the chain by two carbons.

Processing: During each elongation cycle, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, leading to structural diversity. The specific pattern of these modifications dictates the final structure of the polyketide backbone.

Termination: Once the full-length polyketide chain is assembled, it is released from the PKS, often through the action of a thioesterase (TE) domain, which can also catalyze cyclization reactions. frontiersin.org

Following the action of the PKS, a series of post-PKS tailoring enzymes, such as P450 monooxygenases, dehydrogenases, and reductases, are presumed to be responsible for the final chemical architecture of this compound, including the formation of the α-diketone and β-ketoaldehyde functionalities. escholarship.orgjst.go.jp

Genetic Basis of this compound Biosynthesis (if gene clusters are identified)

As of the current available scientific literature, the specific biosynthetic gene cluster (BGC) responsible for this compound production in Sporormiella australis has not been identified or characterized. In fungi, the genes encoding the PKS, tailoring enzymes, transporters, and regulatory proteins for a specific metabolic pathway are typically organized together in a BGC. capes.gov.brnih.gov

The identification of the this compound BGC would require genome sequencing of Sporormiella australis followed by bioinformatic analysis to locate the PKS gene and associated tailoring enzymes. pacb.com By creating knockout mutants of the candidate genes and analyzing the resulting metabolite profiles, the function of each gene in the pathway could be confirmed. nih.gov While related compounds from other fungi have had their BGCs identified, providing a model for how the this compound cluster might be organized, direct experimental evidence for this compound is still pending. capes.gov.brmdpi.com The discovery and characterization of this gene cluster would be a significant step toward understanding and potentially engineering the biosynthesis of this potent antifungal compound.

Advanced Research Perspectives and Future Directions

Computational Approaches to Australifungin-Target Interactions

The intricate dance between a drug and its target is fundamental to its efficacy. In the case of this compound, computational modeling is proving to be an invaluable tool for dissecting its interaction with ceramide synthase. These in silico methods allow researchers to visualize and analyze the binding of this compound to the enzyme at an atomic level. researchgate.net

Computational studies have been employed to understand the stereochemistry crucial for this compound's bioactivity. For instance, research involving the synthesis of this compound's trans-decalin backbone has utilized computational models to investigate the stability of different keto-enol tautomers, which are critical for the molecule's interaction with its target. researchgate.net These models help to explain why certain synthetic routes are more effective than others and guide the design of new analogs with potentially enhanced binding affinity and specificity. By predicting how structural modifications to the this compound molecule will affect its binding to both fungal and human ceramide synthase, researchers can prioritize the synthesis of compounds that are likely to be more selective and less toxic. nih.govresearchgate.net

Chemical Biology Probes Based on the this compound Scaffold

To further unravel the biological roles and mechanisms of this compound, scientists are developing chemical biology probes. These are modified versions of the parent molecule, often incorporating fluorescent tags or other reporter groups, that allow for the visualization and tracking of the compound within fungal cells. d-nb.infonih.gov

The design of such probes is a meticulous process. The addition of a tag must not significantly alter the molecule's inherent biological activity or its mode of action. d-nb.info By creating a library of this compound derivatives with different linkers and conjugated moieties, researchers can identify probes that faithfully mimic the behavior of the natural product. d-nb.infonih.gov These tools are instrumental in studying the subcellular localization of this compound, identifying its transport mechanisms across the fungal cell membrane, and characterizing its interactions with other cellular components. nih.gov The insights gained from these probe-based studies are crucial for understanding potential resistance mechanisms and for the rational design of more effective antifungal agents. d-nb.info

Development of Novel Antifungal Strategies Inspired by this compound's Mechanism

The unique mechanism of this compound, the inhibition of ceramide synthase, has inspired the development of new antifungal strategies that target the sphingolipid biosynthesis pathway. nih.govnih.govmdpi.com This pathway is essential for fungal viability and contains several enzymes that are distinct from their mammalian counterparts, making them attractive targets for selective antifungal drugs. researchgate.netmdpi.com

Several promising preclinical molecules that target sphingolipid biosynthesis have emerged, drawing inspiration from compounds like this compound. mdpi.com The goal is to develop inhibitors with high selectivity for the fungal enzyme over the human homolog, thereby minimizing potential toxicity. nih.govmdpi.com Researchers are exploring different structural scaffolds that can mimic the key interactions of this compound with ceramide synthase while possessing improved pharmacological properties. The development of a rapid ceramide synthase activity assay has further accelerated the high-throughput screening of compound libraries to identify novel inhibitors. nih.gov

Exploration of Additional Biological Activities and Mechanistic Nuances

While primarily known for its antifungal properties, the full spectrum of this compound's biological activities and the subtleties of its mechanism of action are still being explored. Research has shown that inhibitors of sphingolipid synthesis can have broader biological effects. jst.go.jpfrontiersin.org

For instance, another enzyme in the pyrimidine (B1678525) biosynthesis pathway, dihydroorotate (B8406146) dehydrogenase, has been identified as a target for some antifungal agents. nih.gov While this compound's primary target is ceramide synthase, it is plausible that it or its analogs could exhibit off-target effects or influence other cellular pathways. nih.govnih.gov Studies have investigated the effects of ceramide synthase inhibitors on the proliferation of other organisms, such as the protozoan parasite Trypanosoma cruzi, although in this case, this compound did not inhibit parasite growth. The unique α-diketone and β-ketoaldehyde functional groups of this compound are key to its activity, and ongoing research aims to fully understand their role in its interaction with cellular targets. jst.go.jpresearchgate.net The discovery of new this compound analogs from other fungal species, such as Cladosporium cladosporioides, suggests that nature holds a rich diversity of these compounds with potentially varied biological profiles. mdpi.com

Q & A

Q. What is the primary biochemical mechanism of Australifungin, and how can researchers validate its inhibitory effects on ceramide synthase in yeast models?

this compound inhibits ceramide synthase, a key enzyme in sphingolipid biosynthesis. To validate this, researchers can use radiolabeled substrates (e.g., [³H]sphinganine) and measure the incorporation of labeled precursors into ceramide via thin-layer chromatography (TLC) or HPLC. Inhibition is confirmed if ceramide levels decrease significantly in the presence of this compound (e.g., 0.3 mg/ml) compared to controls, as shown in temperature-shift experiments (24°C vs. 39°C) . Parallel mass spectrometry (HPLC after perbenzoylation) ensures quantitative validation .

Q. What experimental conditions are critical for inducing this compound production in fungal strains like Preussia spp.?

this compound production is taxon-specific and requires optimized fermentation conditions. For Preussia spp., Mandala et al. (1995) used strain MF5672 with media adjusted for pH, carbon/nitrogen ratios, and temperature. Researchers should replicate these conditions and confirm compound identity via LC-MS or NMR, while noting that production may vary across clades (e.g., the "Intermedia" clade requires species-specific optimizations) .

Q. How should researchers design controls to distinguish this compound-specific effects from off-target outcomes in sphingolipid studies?

Include:

- Negative controls : Use ceramide synthase knockout strains or add this compound to heat-inactivated enzyme preparations.

- Positive controls : Supplement with phytosphingosine (PHS) to bypass ceramide synthase inhibition.

- Pharmacological controls : Compare with other ceramide synthase inhibitors (e.g., fumonisins). Ensure replication (n ≥ 3) and statistical validation (ANOVA with post-hoc tests) to isolate this compound-specific effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s impact on endocytosis and sphingolipid metabolism in Saccharomyces cerevisiae?

Contradictions arise from differing experimental designs. For example, this compound inhibits ceramide synthesis but does not block α-factor receptor phosphorylation or LY (lucifer yellow) endocytosis in lcb1 mutants . To resolve this:

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity assays?

Q. Table 1. Key Parameters for Ceramide Synthase Inhibition Assays

Q. Table 2. Common Pitfalls in this compound Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Off-target effects | Use genetic (knockout) and pharmacological controls |

| Strain variability | Test multiple fungal strains/clades |

| Inconsistent production | Optimize fermentation conditions taxon-specifically |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.